Dimethylpropylamine

Description

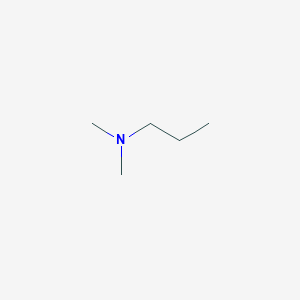

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-4-5-6(2)3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHZZVMEUAUWHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Record name | DIMETHYL-N-PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074813 | |

| Record name | Dimethyl-N-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl-n-propylamine appears as a colorless liquid. Less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid | |

| Record name | DIMETHYL-N-PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

926-63-6 | |

| Record name | DIMETHYL-N-PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylpropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylpropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl-N-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl(propyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y5WCW87J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of N,N-Dimethylpropylamine

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylpropylamine (DMAPA) is a versatile tertiary amine that serves as a crucial building block in organic synthesis and finds extensive application in the pharmaceutical and chemical industries. A thorough understanding of its physical properties is paramount for its effective use in research and development, particularly in drug formulation and chemical process design. This technical guide provides a comprehensive overview of the key physical characteristics of N,N-dimethylpropylamine, details standardized experimental protocols for their determination, and presents a visual representation of a common experimental workflow.

Core Physical and Chemical Properties

N,N-Dimethylpropylamine is a colorless liquid with a characteristic amine odor.[1] It is recognized for its utility as a reagent in various chemical transformations and as an intermediate in the synthesis of more complex molecules.[2]

Summary of Quantitative Data

The physical properties of N,N-dimethylpropylamine have been reported across various sources. The following table summarizes these key quantitative data points, highlighting the range of observed values.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃N | [3] |

| Molecular Weight | 87.16 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Melting Point | -95 °C to -115.88 °C (estimate) | [3] |

| Boiling Point | 58 °C to 67.3 °C at 760 mmHg | [3][4] |

| Density | 0.6955 g/cm³ to 0.736 g/cm³ at 20 °C | [5][4] |

| Water Solubility | Very soluble; 1000 g/L at 20 °C | [3][5] |

| Vapor Pressure | 17.25 kPa at 20 °C | [5] |

| Refractive Index | 1.3832 to 1.3860 at 20 °C | [5] |

| pKa (Basic) | 9.83 (Predicted) to 10.2 | |

| LogP | 0.958 to 1.32 at 23 °C | [5][4] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for the reliable application of chemical substances. Standardized methods, such as those developed by ASTM International and the Organisation for Economic Co-operation and Development (OECD), ensure reproducibility and comparability of data. Below are detailed methodologies for key experiments.

Determination of Melting Point (Adapted from OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[3]

Principle: A small, finely powdered sample of the substance is heated at a controlled rate, and the temperature range from the initial to the final stage of melting is observed.[6]

Apparatus:

-

Melting point apparatus (e.g., capillary tube apparatus like Mel-Temp, or a hot stage microscope).[6]

-

Calibrated thermometer or temperature sensor.

-

Capillary tubes (sealed at one end).

-

Mortar and pestle for pulverizing the sample.[7]

Procedure:

-

Sample Preparation: The substance is thoroughly dried and finely pulverized in a mortar.[7]

-

Capillary Loading: The capillary tube is filled with the powdered sample to a height of approximately 3-5 mm.[8]

-

Heating: The capillary tube is placed in the heating block of the melting point apparatus. The apparatus is heated rapidly to a temperature about 20°C below the expected melting point.[6]

-

Observation: The heating rate is then slowed to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the last solid particle disappears is recorded as the final melting point.[6]

-

Reporting: The result is reported as a melting range. For a pure substance, this range is typically narrow.[6]

Determination of Boiling Point (Adapted from ASTM D1120)

The equilibrium boiling point is the temperature at which a liquid boils under equilibrium conditions at atmospheric pressure.[9]

Principle: A specified amount of the liquid is boiled under equilibrium conditions, and the temperature of the vapor is measured.[9]

Apparatus:

-

Distillation flask.

-

Condenser.

-

Calibrated thermometer or temperature sensor.

-

Heating source (e.g., heating mantle).

-

Boiling chips.

Procedure:

-

Assembly: The distillation apparatus is assembled. The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

Sample Addition: A measured volume of the liquid and a few boiling chips are added to the distillation flask.

-

Heating: The flask is heated gently. The heating rate is adjusted so that the condensate drips from the condenser at a steady rate.

-

Equilibrium: The temperature is recorded when it becomes stable, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.

-

Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure if the measurement is made at a different pressure.

Determination of Density (Adapted from ASTM D4052)

This method covers the determination of the density of liquids using a digital density meter.[10]

Principle: A small volume of the liquid is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is used to determine its density.[10]

Apparatus:

-

Digital density meter with an oscillating U-tube.[10]

-

Thermostatic control for the measuring cell.

-

Syringe or autosampler for sample injection.

Procedure:

-

Calibration: The instrument is calibrated with two reference standards of known density, typically dry air and pure water.

-

Sample Introduction: A small, bubble-free aliquot of the sample is introduced into the measuring cell.[5]

-

Measurement: The instrument measures the oscillation period of the filled U-tube and calculates the density based on the calibration data. The measurement is typically performed at a controlled temperature, such as 20°C.

-

Cleaning: After each measurement, the cell is cleaned with appropriate solvents and dried with a stream of air.

Determination of Water Solubility (Adapted from OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.[11] For substances with solubility above 10⁻² g/L, the flask method is commonly used.[11]

Principle: A sufficient amount of the substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.[11]

Apparatus:

-

Flask with a stirrer.

-

Constant temperature bath.

-

Centrifuge or filtration system to separate undissolved material.

-

Analytical instrument for concentration measurement (e.g., GC, HPLC).

Procedure:

-

Equilibration: An excess amount of the substance is added to a known volume of water in a flask. The mixture is agitated in a constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[11]

-

Phase Separation: The mixture is allowed to stand to let undissolved particles settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.

-

Analysis: The concentration of the dissolved substance in the clear aqueous phase is determined using a pre-calibrated analytical method.

-

Replicates: The experiment is performed in replicate to ensure the reliability of the results.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for determining the density of a liquid sample, such as N,N-dimethylpropylamine, using a digital density meter, as outlined in the ASTM D4052 standard.

Caption: Workflow for Density Determination via Digital Density Meter.

References

- 1. filab.fr [filab.fr]

- 2. N,n-dimethylpropylamine | 926-63-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. oecd.org [oecd.org]

- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. almaaqal.edu.iq [almaaqal.edu.iq]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. cerritos.edu [cerritos.edu]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. ASTM D4052 - eralytics [eralytics.com]

- 11. oecd.org [oecd.org]

dimethylpropylamine chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of N,N-Dimethylpropylamine

Introduction

N,N-Dimethylpropylamine, also known as dimethyl-N-propylamine or N,N-dimethylpropan-1-amine, is a tertiary aliphatic amine. It appears as a colorless, flammable liquid with an ammonia-like odor.[1][2] This compound serves as a crucial intermediate in the synthesis of various chemicals, including surfactants like cocamidopropyl betaine, which is a common ingredient in personal care products such as shampoos and soaps.[3] It is also utilized as a process regulator in chemical manufacturing.[1] Given its role as a versatile building block, a thorough understanding of its chemical structure and bonding is essential for researchers, scientists, and professionals in drug development and chemical synthesis.

This guide provides a detailed examination of the molecular structure, bonding characteristics, spectroscopic properties, and relevant experimental protocols for N,N-Dimethylpropylamine.

Chemical Identification

The fundamental identifiers for N,N-Dimethylpropylamine are summarized in the table below.

| Identifier | Value |

| IUPAC Name | N,N-dimethylpropan-1-amine[1][4] |

| CAS Number | 926-63-6[1][5] |

| Molecular Formula | C₅H₁₃N[1][5] |

| Molecular Weight | 87.16 g/mol [1] |

| Canonical SMILES | CCCN(C)C[1][4] |

| InChI Key | ZUHZZVMEUAUWHY-UHFFFAOYSA-N[5][6] |

Physical Properties

Key physical properties of N,N-Dimethylpropylamine are presented below.

| Property | Value |

| Appearance | Colorless liquid[1][7] |

| Boiling Point | 65.85°C[7] |

| Density | 0.6955 g/cm³[7] |

| Water Solubility | 1000 g/L at 20°C (Completely miscible)[7] |

| Flash Point | ~ -12°C (10°F)[2] |

| pKa (Basic) | 10.2[1] |

Chemical Structure and Bonding

The molecular structure of N,N-Dimethylpropylamine consists of a propyl group and two methyl groups attached to a central nitrogen atom.

Figure 1: 2D Chemical Structure of N,N-Dimethylpropylamine.

Bonding and Molecular Geometry

The central nitrogen atom in N,N-Dimethylpropylamine is sp³ hybridized. It forms three sigma (σ) bonds with three carbon atoms (one from the propyl group and two from the methyl groups). The fourth sp³ hybrid orbital is occupied by a non-bonding lone pair of electrons. This lone pair influences the molecule's geometry and is responsible for its basicity and nucleophilic character.

The geometry around the nitrogen atom is trigonal pyramidal , a deviation from the ideal tetrahedral geometry due to the lone pair-bond pair repulsion being greater than bond pair-bond pair repulsion. This results in C-N-C bond angles that are slightly less than the standard 109.5°.

Bond Parameters

| Bond | Type | Approximate Length (Å) |

| C-N | Single (σ) | 1.46 |

| C-C | Single (σ) | 1.54 |

| N-H | (in protonated form) | 1.02 |

| C-H | Single (σ) | 1.09 |

| Angle | Approximate Value (°) |

| C-N-C | 112° |

| C-C-C | 109.5° |

| H-C-H | 109.5° |

| C-C-N | 109.5° |

Note: These values are typical for aliphatic amines and may vary slightly in the actual molecule.

Spectroscopic Analysis

Spectroscopic data is critical for the identification and structural elucidation of N,N-Dimethylpropylamine. Below are the predicted key features in its NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments.

| Proton Group | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₃ (propyl) | Terminal methyl | ~0.9 | Triplet (t) |

| -CH₂- (propyl) | Methylene adjacent to terminal CH₃ | ~1.5 | Sextet (sxt) |

| -N-CH₂- (propyl) | Methylene adjacent to N | ~2.2 | Triplet (t) |

| -N-(CH₃)₂ | Two equivalent methyl groups on N | ~2.1 | Singlet (s) |

¹³C NMR: The carbon-13 NMR spectrum is expected to show four signals for the four non-equivalent carbon atoms.

| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (propyl) | Terminal methyl | ~11 |

| -C H₂- (propyl) | Methylene adjacent to terminal CH₃ | ~20 |

| -N-C H₂- (propyl) | Methylene adjacent to N | ~60 |

| -N-(C H₃)₂ | Two equivalent methyl groups on N | ~47 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Description |

| 2960-2850 | C-H stretch | Strong, sharp peaks from alkyl groups. |

| 2820-2780 | C-H stretch | Characteristic of N-CH₃ groups (Bohlmann bands). |

| 1470-1450 | C-H bend | Methylene and methyl scissoring. |

| 1250-1020 | C-N stretch | Medium to strong peak, characteristic of aliphatic amines. |

Experimental Protocols

Synthesis of N,N-Dimethylpropylamine

A common industrial method for synthesizing N,N-Dimethylpropylamine is through the reductive amination of propanol (B110389) with dimethylamine.[9][10]

References

- 1. N,N-Dimethylpropylamine | C5H13N | CID 61236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 926-63-6,Dimethyl-N-propylamine | lookchem [lookchem.com]

- 3. Dimethylaminopropylamine - Wikipedia [en.wikipedia.org]

- 4. DIMETHYLPROPYLAMINE | C5H13N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. N,N-Dimethylpropylamine | SIELC Technologies [sielc.com]

- 6. N,N-Dimethyl-1-propanamine [webbook.nist.gov]

- 7. Dimethyl-N-propylamine | 926-63-6 [chemicalbook.com]

- 8. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 9. EP0932596B1 - Process for producing this compound - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Synthesis of N,N-Dimethylpropylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for N,N-dimethylpropylamine, a key intermediate in various chemical industries. The document details common industrial and laboratory-scale methodologies, complete with experimental protocols and comparative data to assist researchers in selecting the most suitable synthesis strategy.

Catalytic Amination of Propanol (B110389) with Dimethylamine (B145610)

This route represents a major industrial method for the production of N,N-dimethylpropylamine, valued for its high yield and efficiency. The process involves the reaction of propanol with dimethylamine in the presence of a hydrogenation catalyst and hydrogen gas.

Reaction Pathway and Mechanism

The reaction proceeds via a dehydroamination mechanism, which involves three key steps:

-

Dehydrogenation: Propanol is first dehydrogenated on the catalyst surface to form propionaldehyde (B47417).

-

Condensation: The resulting propionaldehyde reacts with dimethylamine to form an enamine or iminium ion intermediate.

-

Hydrogenation: The intermediate is then hydrogenated to yield N,N-dimethylpropylamine.

This catalytic cycle is highly efficient over supported nickel catalysts, with the support playing a crucial role in the reaction rate and selectivity.[1][2][3]

Quantitative Data Summary

The following table summarizes the typical reaction conditions and performance metrics for the catalytic amination of propanol with dimethylamine, based on industrial patents.[4][5]

| Parameter | Value |

| Catalyst | Reduced pelleted nickel or cobalt catalyst |

| Reactants | Propanol, Dimethylamine, Hydrogen |

| Molar Ratio (DMA:Propanol) | 0.07 to 0.5 |

| Temperature | 100°C to 200°C (typically 130-150°C) |

| Pressure | 10 to 20 kg/cm ² |

| Yield | > 95% |

| Conversion of Dimethylamine | Up to 100% |

| Byproducts | Monopropylamine, Dipropylamine, Trimethylamine |

Detailed Experimental Protocol

The following protocol is based on a patented industrial process for the continuous production of N,N-dimethylpropylamine.[4][5]

Materials:

-

Propanol

-

Dimethylamine (anhydrous)

-

Hydrogen gas

-

Reduced pelleted nickel hydrogenation catalyst

Equipment:

-

Pressurized fixed-bed reactor

-

Gas and liquid feed systems

-

Temperature and pressure control units

-

Condenser and product collection system

Procedure:

-

A reduced pelleted nickel hydrogenation catalyst is placed in a pressurized reactor and activated according to standard procedures.

-

Hydrogen gas is fed into the pressurized reactor at a pressure between 10 to 20 kg/cm ².

-

Dimethylamine and propanol are vaporized and fed into the reactor in a gaseous state, carried by the hydrogen stream.

-

The molar ratio of dimethylamine to propanol in the feed is maintained between 0.07 and 0.5.

-

The temperature at the reactor inlet is maintained between 100°C and 200°C (e.g., 130°C).

-

The spatial velocity of the gaseous feed through the reactor is maintained between 500 and 2000 hour⁻¹.

-

The reaction is exothermic, and the outlet temperature is monitored and controlled (e.g., to 145°C) by adjusting the inlet temperature.

-

The reactor effluent is cooled, and the liquid product, N,N-dimethylpropylamine, is condensed and collected.

-

The crude product can be purified by distillation.

Signaling Pathway and Experimental Workflow

Caption: Catalytic Amination of Propanol with Dimethylamine.

Reductive Amination of Propionaldehyde with Dimethylamine

Reductive amination is a versatile and widely used laboratory method for the synthesis of amines.[6][7][8] This one-pot reaction involves the formation of an imine from an aldehyde or ketone and an amine, followed by in-situ reduction to the corresponding amine.

Reaction Pathway and Mechanism

The reaction proceeds in two main stages:

-

Imine Formation: Propionaldehyde reacts with dimethylamine to form an unstable iminium ion intermediate. This step is typically acid-catalyzed.

-

Reduction: The iminium ion is then reduced by a suitable reducing agent to yield N,N-dimethylpropylamine. A key advantage of using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is its ability to selectively reduce the iminium ion in the presence of the starting aldehyde.[8]

Quantitative Data Summary

The following table outlines the general reaction parameters for the reductive amination of propionaldehyde.

| Parameter | Value |

| Reactants | Propionaldehyde, Dimethylamine (or its hydrochloride salt) |

| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN), Sodium borohydride (B1222165) (NaBH₄) |

| Solvent | Methanol, Ethanol (B145695), Dichloromethane (B109758) |

| pH | Mildly acidic (pH 4-6) for imine formation |

| Temperature | Room temperature |

| Yield | Generally high (typically >80%) |

Detailed Experimental Protocol

The following is a representative laboratory-scale protocol for the synthesis of N,N-dimethylpropylamine via reductive amination.

Materials:

-

Propionaldehyde

-

Dimethylamine hydrochloride

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Aqueous sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve dimethylamine hydrochloride (1.0 eq) and propionaldehyde (1.0 eq) in methanol.

-

Adjust the pH of the solution to 4-6 using a suitable acid or base if necessary.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

-

Slowly add sodium cyanoborohydride (1.0-1.2 eq) to the reaction mixture in portions, while monitoring for any gas evolution.

-

Continue stirring the reaction at room temperature for 12-24 hours.

-

After the reaction is complete (monitored by TLC or GC), quench the reaction by adding water.

-

Make the solution basic (pH > 10) by the addition of aqueous sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N,N-dimethylpropylamine.

-

The product can be further purified by distillation if required.

Signaling Pathway and Experimental Workflow

Caption: Reductive Amination of Propionaldehyde.

Alkylation of Dimethylamine with a 1-Propyl Halide

This classical approach involves the nucleophilic substitution (Sₙ2) reaction between dimethylamine and a suitable 1-propyl halide, such as 1-chloropropane (B146392) or 1-bromopropane (B46711). While straightforward, this method can be complicated by over-alkylation.

Reaction Pathway and Mechanism

The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon of the 1-propyl halide and displacing the halide ion. A subsequent deprotonation step yields the tertiary amine. A significant drawback of this method is that the product, N,N-dimethylpropylamine, is also nucleophilic and can react with the 1-propyl halide to form a quaternary ammonium (B1175870) salt.[9]

Quantitative Data Summary

The following table provides general parameters for this synthesis route.

| Parameter | Value |

| Reactants | Dimethylamine, 1-Propyl halide (Cl, Br, I) |

| Solvent | Polar aprotic (e.g., THF, DMF) or alcohol |

| Base | Excess dimethylamine or a non-nucleophilic base (e.g., K₂CO₃) |

| Temperature | Room temperature to reflux |

| Yield | Variable, depends on control of over-alkylation |

| Key Challenge | Formation of quaternary ammonium salt |

Detailed Experimental Protocol

This protocol is a generalized procedure for the alkylation of dimethylamine.

Materials:

-

Dimethylamine (aqueous solution or gas)

-

1-Bromopropane

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Diethyl ether (for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of dimethylamine (2-3 eq) in ethanol in a round-bottom flask, add potassium carbonate (1.5 eq).

-

Add 1-bromopropane (1.0 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by distillation to separate N,N-dimethylpropylamine from any unreacted starting materials and the quaternary ammonium salt byproduct.

Signaling Pathway and Experimental Workflow

Caption: Alkylation of Dimethylamine with 1-Propyl Halide.

References

- 1. escholarship.org [escholarship.org]

- 2. Propanol Amination over Supported Nickel Catalysts: Reaction Mechanism and Role of the Support (Journal Article) | OSTI.GOV [osti.gov]

- 3. Collection - Propanol Amination over Supported Nickel Catalysts: Reaction Mechanism and Role of the Support - ACS Catalysis - Figshare [figshare.com]

- 4. EP0932596B1 - Process for producing dimethylpropylamine - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. gctlc.org [gctlc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Analysis of Dimethylpropylamine Isomers: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for two isomers of dimethylpropylamine: N,N-dimethylpropylamine and 1,2-dimethylpropylamine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data

The following sections present the available spectroscopic data for the two isomers of this compound in a structured tabular format for ease of comparison and reference.

N,N-Dimethylpropylamine

Chemical Structure:

Table 1: ¹³C NMR Spectroscopic Data for N,N-Dimethylpropylamine [1]

| Carbon Atom | Chemical Shift (δ) in ppm |

| -N(C H₃)₂ | 45.5 |

| -N-C H₂- | 62.5 |

| -CH₂-C H₂- | 20.5 |

| -CH₂-CH₂-C H₃ | 11.8 |

| Solvent: Not specified |

Table 2: Mass Spectrometry Data for N,N-Dimethylpropylamine [1][2]

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 87 | ~15% | [M]⁺ (Molecular Ion) |

| 58 | 100% | [CH₂=N(CH₃)₂]⁺ |

| 44 | ~10% | [CH₃CH=NHCH₃]⁺ |

| 42 | ~20% | [CH₂=NCH₃]⁺ |

Table 3: IR Spectroscopic Data for N,N-Dimethylpropylamine

| Wavenumber (cm⁻¹) | Vibration Mode |

| 2960-2800 | C-H stretch (alkane) |

| 1470-1440 | C-H bend (alkane) |

| 1260-1000 | C-N stretch |

| Note: As a tertiary amine, there are no N-H stretching vibrations. |

1,2-Dimethylpropylamine

Chemical Structure:

Table 4: ¹H NMR Spectroscopic Data for 1,2-Dimethylpropylamine [3]

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| -NH₂ | 1.1 | Singlet (broad) | - |

| -CH (NH₂)- | 2.68 | Multiplet | - |

| -CH(C H)- | 1.49 | Multiplet | - |

| -CH(CH ₃) | 1.01 | Doublet | 6.4 |

| -CH(CH ₃)₂ | 0.88, 0.89 | Doublet | 6.8 |

| Solvent: CDCl₃ |

Table 5: Mass Spectrometry Data for 1,2-Dimethylpropylamine [4][5]

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 87 | ~5% | [M]⁺ (Molecular Ion) |

| 72 | ~30% | [M - CH₃]⁺ |

| 44 | 100% | [CH(CH₃)=NH₂]⁺ |

| 43 | ~40% | [CH(CH₃)₂]⁺ |

Table 6: IR Spectroscopic Data for 1,2-Dimethylpropylamine

| Wavenumber (cm⁻¹) | Vibration Mode |

| 3380-3300 | N-H stretch (primary amine) |

| 2960-2850 | C-H stretch (alkane) |

| 1620-1560 | N-H bend (primary amine) |

| 1470-1450 | C-H bend (alkane) |

| 1250-1020 | C-N stretch |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound isomers.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

For quantitative measurements, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

-

Ensure the sample is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.[8]

-

-

Instrument Parameters (General):

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 (dependent on sample concentration).

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-10 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound isomers.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Ensure the sample is free of water and other impurities.

-

Place one to two drops of the liquid amine sample between two clean, dry salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film. Avoid applying excessive pressure to prevent cracking the plates.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background Scan: A background spectrum of the empty sample compartment (or clean salt plates) must be acquired before running the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the this compound isomers. A common technique for volatile amines is Gas Chromatography-Mass Spectrometry (GC-MS).[9]

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (e.g., 10-100 ppm) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

-

GC-MS Instrument Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated in split mode to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms). For volatile amines, a base-deactivated column is recommended to improve peak shape.[10][11]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities and the solvent.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 35) to a value greater than the expected molecular weight (e.g., 100).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Processing:

-

Identify the peak corresponding to the this compound isomer in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern and assign structures to the major fragment ions.

-

Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflows for the spectroscopic techniques described above.

Caption: Experimental workflow for NMR spectroscopy.

Caption: Experimental workflow for IR spectroscopy.

Caption: Experimental workflow for GC-MS analysis.

References

- 1. N,N-Dimethylpropylamine | C5H13N | CID 61236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dimethyl-1-propanamine [webbook.nist.gov]

- 3. 1,2-Dimethylpropylamine(598-74-3) 1H NMR spectrum [chemicalbook.com]

- 4. 1,2-Dimethylpropylamine(598-74-3) IR Spectrum [chemicalbook.com]

- 5. 1,2-Dimethylpropylamine | C5H13N | CID 11731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organomation.com [organomation.com]

- 7. depts.washington.edu [depts.washington.edu]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. benchchem.com [benchchem.com]

- 10. gcms.cz [gcms.cz]

- 11. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column [restek.com]

An In-depth Technical Guide to N,N-Dimethylpropylamine: CAS Number and Safety Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and key data for N,N-Dimethylpropylamine (DMAPA), a crucial intermediate in the synthesis of various chemical compounds. This document is intended to serve as an essential resource for laboratory and industrial professionals, offering detailed information on safe handling, storage, and emergency procedures.

Chemical Identification

N,N-Dimethylpropylamine is a colorless, volatile liquid with a characteristic amine odor.[1][2] It is also known by several synonyms, including Dimethyl-N-propylamine and N,N-Dimethyl-1-propanamine.[3][4][5]

| Identifier | Value |

| CAS Number | 926-63-6 [1][3][4] |

| IUPAC Name | N,N-dimethylpropan-1-amine[1] |

| Molecular Formula | C5H13N[1][3][4] |

| Molecular Weight | 87.16 g/mol [1][4] |

| EC Number | 213-139-9[1][3] |

| UN Number | 2266[4] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of N,N-Dimethylpropylamine is provided in the table below. This data is critical for the design of experiments and for ensuring safe handling and storage conditions.

| Property | Value |

| Appearance | Colorless liquid[1][2][4] |

| Boiling Point | 66 °C[2] |

| Melting Point | -95 °C[2] |

| Flash Point | -19.3 ± 4.7 °C[2] |

| Density | 0.7833 g/cm³ at 0 °C[2] |

| Solubility in Water | Soluble[2] |

| Vapor Pressure | 20.552 mm Hg |

| Auto-ignition Temperature | 165 °C at 1,003 mbar[6] |

| log KOW (Octanol/Water Partition Coefficient) | 1.32 (pH 11, 23 °C)[6] |

Hazard Identification and Classification

N,N-Dimethylpropylamine is a hazardous substance that poses multiple risks. It is classified as a highly flammable liquid and is toxic if inhaled or swallowed.[7][8][9] It can cause severe skin burns and eye damage.[7][8][9][10]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The GHS classification for N,N-Dimethylpropylamine is as follows:

| Hazard Class | Category |

| Flammable liquids | 2[7] |

| Acute toxicity, Oral | 4[7] |

| Acute toxicity, Inhalation | 3[7] |

| Skin corrosion/irritation | 1B |

| Serious eye damage/eye irritation | 1[7] |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3[7] |

GHS Pictograms

Caption: GHS Hazard Pictograms for N,N-Dimethylpropylamine.

Hazard Statements (H-phrases)

-

H314: Causes severe skin burns and eye damage.[8]

-

H401: Toxic to aquatic life.[8]

-

H412: Harmful to aquatic life with long lasting effects.[9]

Precautionary Statements (P-phrases)

A comprehensive list of precautionary statements is provided in the safety data sheet. Key precautionary measures include:

| Category | P-phrases |

| Prevention | P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P273, P280[2][3][8] |

| Response | P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P311, P312, P321, P330, P332+P313, P362, P370+P378[2][3][5] |

| Storage | P403+P233, P403+P235, P405[3][6] |

| Disposal | P501[2] |

Experimental Protocols and Safe Handling

Adherence to strict safety protocols is mandatory when handling N,N-Dimethylpropylamine. The following sections outline essential procedures for safe use in a laboratory or industrial setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this substance.

Caption: Recommended Personal Protective Equipment Workflow.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3]

-

An emergency shower and eyewash station must be readily accessible.

Handling and Storage

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[3][8]

-

Store in a cool, dry, well-ventilated place in a tightly closed container.[3][4]

-

Keep away from incompatible materials such as acids, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[2][3]

First-Aid Measures

In the event of exposure, immediate medical attention is required. The following first-aid measures should be taken:

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor immediately.[3][5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Call a poison center or doctor immediately.[10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[3][5][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[6][10] |

Fire-Fighting Measures

N,N-Dimethylpropylamine is a highly flammable liquid.

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[4] Water spray can be used to cool containers.[4]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[4] Containers may explode when heated.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[10] Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

-

Methods for Containment and Cleaning Up: Absorb with an inert dry material and place in an appropriate waste disposal container. Use non-sparking tools.[1]

Toxicological Information

-

Acute Toxicity: Harmful if swallowed and toxic if inhaled.[7][8]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[7][10]

-

Respiratory or Skin Sensitization: May cause sensitization by skin contact.[10]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]

Logical Relationship of Safety Information

The following diagram illustrates the logical flow of safety considerations when working with N,N-Dimethylpropylamine.

References

- 1. N,N-Dimethylpropylamine | C5H13N | CID 61236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. N,N-Dimethylpropylamine(926-63-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemos.de [chemos.de]

- 7. gestis-database.dguv.de [gestis-database.dguv.de]

- 8. idesapetroquimica.com [idesapetroquimica.com]

- 9. N,N-dimethylpropylamine - ChemInfo Public [recherche.chemikalieninfo.de]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Solubility of N,N-Dimethylpropylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-dimethylpropylamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for professionals in research and drug development, enabling informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction to N,N-Dimethylpropylamine

N,N-Dimethylpropylamine (DMAPA) is a tertiary amine with the chemical formula C5H13N. It presents as a colorless liquid and is utilized as a chemical intermediate in the synthesis of various compounds.[1][2] Its molecular structure, featuring a polar tertiary amine group and a short nonpolar propyl chain, governs its solubility behavior in different solvent systems. Understanding its solubility is critical for its application in chemical reactions, extractions, and as a component in formulations.

Solubility Data

Quantitative solubility data for N,N-dimethylpropylamine in a range of organic solvents is not extensively documented in scientific literature. However, based on its chemical structure and general principles of solubility ("like dissolves like"), a qualitative and comparative assessment can be made. Aliphatic amines, such as N,N-dimethylpropylamine, generally exhibit significant solubility in organic solvents, particularly those that are polar.[3]

The following table summarizes the available qualitative solubility information for N,N-dimethylpropylamine and provides expected solubility trends based on the behavior of similar amines.

| Solvent Class | Specific Solvent | Reported/Expected Solubility | Reference/Rationale |

| Protic Polar | Water | Completely miscible | [1] |

| Ethanol | Expected to be miscible | Structurally similar to water, capable of hydrogen bonding. | |

| Aprotic Polar | Acetone | Expected to be miscible | Amines are generally soluble in polar organic solvents.[3] |

| Acetonitrile | Expected to be miscible | Amines are generally soluble in polar organic solvents.[3] | |

| Nonpolar | Diethyl Ether | Expected to be soluble | Amines are generally soluble in organic solvents like ether.[4] |

| Hexane | Expected to have lower solubility | "Like dissolves like" principle suggests lower solubility in nonpolar aliphatic solvents. | |

| Benzene | Expected to be soluble | Amines are generally soluble in organic solvents like benzene.[4] |

Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method

The following protocol details the isothermal shake-flask method, a reliable technique for determining the solubility of a liquid solute, such as N,N-dimethylpropylamine, in an organic solvent.

3.1. Materials and Equipment

-

N,N-Dimethylpropylamine (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (solvent-compatible)

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Solvent: Equilibrate the chosen organic solvent in the thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: In a series of glass vials, add a known volume or weight of the organic solvent.

-

Addition of Solute: To each vial, add an excess amount of N,N-dimethylpropylamine. The presence of a distinct second phase (undissolved amine) should be visible.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker bath. Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the shaker and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 12-24 hours) to allow for complete phase separation.

-

Sampling: Carefully extract an aliquot of the supernatant (the solvent saturated with N,N-dimethylpropylamine) using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved droplets of the amine.

-

Quantification: Determine the concentration of N,N-dimethylpropylamine in the filtered aliquot using a pre-calibrated analytical method, such as gas chromatography.

-

Data Analysis: Calculate the solubility in desired units (e.g., g/100 mL, mol/L, or mole fraction) from the measured concentration.

Visualization of Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of N,N-dimethylpropylamine solubility.

4.2. Logical Workflow for Solvent Selection in Drug Development

This diagram outlines the decision-making process for selecting an appropriate solvent system for N,N-dimethylpropylamine in a drug development context.

Conclusion

References

An In-depth Technical Guide on the Thermodynamic Properties of N,N-Dimethylpropylamine

This technical guide provides a comprehensive overview of the core thermodynamic properties of N,N-Dimethylpropylamine (CAS No. 926-63-6). Aimed at researchers, scientists, and professionals in drug development, this document compiles critically evaluated data, outlines typical experimental methodologies, and illustrates the interplay of thermodynamic properties.

Physicochemical and Thermodynamic Data

N,N-Dimethylpropylamine is a colorless, flammable liquid with the chemical formula C5H13N.[1][2] A summary of its key physicochemical and thermodynamic properties is presented in the tables below. The data has been aggregated from various sources, with a significant portion derived from the critically evaluated thermophysical property data from the NIST/TRC Web Thermo Tables.[3]

Table 1: General and Physical Properties of N,N-Dimethylpropylamine

| Property | Value | Source |

| Molecular Formula | C5H13N | [2][4] |

| Molar Mass | 87.16 g/mol | [2][4] |

| Boiling Point | 65.85 °C to 67.3 °C | [2][5] |

| Melting Point | -95 °C to -115.88 °C (estimate) | [2][5] |

| Density | 0.6955 g/cm³ to 0.7 g/cm³ | [2][5] |

| Vapor Pressure | 17.25 kPa at 20°C | [1][2] |

| Refractive Index | 1.3832 to 1.404 | [1][5] |

| pKa | 9.83 ± 0.28 (Predicted) to 10.2 | [1][6] |

| Water Solubility | 1000 g/L at 20°C (Completely miscible) | [1][2] |

| Flash Point | Near -19.3 °C (10 °F) | [1][5] |

Table 2: Temperature-Dependent Thermodynamic Properties of N,N-Dimethylpropylamine

| Property | Phase | Temperature Range (K) | Source |

| Enthalpy | Ideal Gas | 200 - 1000 | [3] |

| Liquid in equilibrium with Gas | 250 - 496.566 | [3] | |

| Entropy | Ideal Gas | 200 - 1000 | [3] |

| Liquid in equilibrium with Gas | 250 - 496.566 | [3] | |

| Heat Capacity at Constant Pressure (Cp) | Ideal Gas | 200 - 1000 | [3] |

| Heat Capacity at Saturation Pressure | Liquid in equilibrium with Gas | 250 - 496.566 | [3] |

| Enthalpy of Vaporization | Liquid to Gas | 250 - 506.7 | [3] |

Experimental Protocols

The determination of the thermodynamic properties listed above involves a variety of established experimental techniques. While the specific details for N,N-dimethylpropylamine are not exhaustively documented in the public domain, the following protocols describe the standard methodologies employed for such measurements on amines.

Calorimetry for Enthalpy and Heat Capacity

Objective: To measure the heat changes associated with chemical reactions (enthalpy of formation, combustion) and temperature changes (heat capacity).

Methodology (Bomb Calorimetry for Enthalpy of Combustion):

-

A precisely weighed sample of N,N-dimethylpropylamine is placed in a sample holder within a high-pressure vessel (the "bomb").

-

The bomb is filled with pure oxygen at high pressure.

-

The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter).

-

The initial temperature of the water is recorded with high precision.

-

The sample is ignited electrically. The combustion of the amine releases heat, which is transferred to the water and the bomb.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat of combustion is calculated based on the temperature change, the heat capacity of the calorimeter system, and the mass of the sample. The enthalpy of formation can then be derived using Hess's Law.

Methodology (Differential Scanning Calorimetry - DSC for Heat Capacity):

-

A small, accurately weighed sample of N,N-dimethylpropylamine is placed in a sample pan, and an empty reference pan is also prepared.

-

Both pans are heated in the DSC instrument at a controlled rate.

-

The instrument measures the difference in heat flow required to increase the temperature of the sample and the reference.

-

This difference in heat flow is directly proportional to the heat capacity of the sample at a given temperature.

Vapor Pressure Measurement

Objective: To determine the vapor pressure of N,N-dimethylpropylamine as a function of temperature.

Methodology (Static Method):

-

A sample of the purified liquid is placed in a thermostatted vessel connected to a pressure measuring device (e.g., a manometer).

-

The sample is thoroughly degassed to remove any dissolved air.

-

The vessel is heated to a specific temperature and allowed to reach thermal equilibrium.

-

The pressure of the vapor in equilibrium with the liquid is recorded.

-

This process is repeated at various temperatures to obtain the vapor pressure curve. From this data, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

Potentiometric Titration for pKa Determination

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of N,N-dimethylpropylamine.

Methodology:

-

A known concentration of N,N-dimethylpropylamine is dissolved in a suitable solvent, typically water.

-

A standardized solution of a strong acid (e.g., HCl) is added incrementally to the amine solution.

-

The pH of the solution is measured after each addition of the acid using a calibrated pH meter.

-

A titration curve (pH versus volume of acid added) is constructed.

-

The pKa is determined from the pH at the half-equivalence point, where the concentrations of the amine and its protonated form are equal. The thermodynamic properties of the dissociation process, such as enthalpy and entropy, can be determined by performing the titration at different temperatures and applying the van't Hoff equation.[7]

Interrelation of Thermodynamic Properties

The core thermodynamic properties are interconnected, as described by fundamental thermodynamic equations. The Gibbs free energy (G) combines enthalpy (H) and entropy (S) and is a key indicator of the spontaneity of a process at constant temperature and pressure.

References

- 1. Dimethyl-N-propylamine CAS#: 926-63-6 [m.chemicalbook.com]

- 2. Cas 926-63-6,Dimethyl-N-propylamine | lookchem [lookchem.com]

- 3. WTT- Under Construction Page [wtt-pro.nist.gov]

- 4. N,N-Dimethyl-1-propanamine [webbook.nist.gov]

- 5. DIMETHYLPROPYLAMINE | CAS#:926-63-6 | Chemsrc [chemsrc.com]

- 6. N,N-Dimethylpropylamine | C5H13N | CID 61236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Historical Applications of N,N-Dimethylpropylamine in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylpropylamine (DMAPA), a tertiary amine with the chemical formula C5H13N, has historically served as a versatile building block and catalyst in various chemical industries.[1] Though often overshadowed by its structural isomer, 3-(dimethylamino)-1-propylamine (also abbreviated as DMAPA), N,N-dimethylpropylamine possesses unique properties that have rendered it valuable in specific applications, most notably as a catalyst in foundry processes and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] This technical guide provides an in-depth exploration of the historical applications of N,N-dimethylpropylamine, with a focus on experimental methodologies and quantitative data to offer a comprehensive resource for researchers and professionals in chemistry and drug development.

Physical and Chemical Properties

A foundational understanding of the physicochemical properties of N,N-dimethylpropylamine is essential for appreciating its historical applications. It is a colorless, flammable liquid with a characteristic amine odor.[1] Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H13N | [3] |

| Molecular Weight | 87.16 g/mol | [1] |

| Boiling Point | 65-71 °C | [4] |

| Density | ~0.715 g/cm³ at 20 °C | [4] |

| Flash Point | Approximately -12 °C (10 °F) | [1] |

| Solubility in Water | Soluble | [1] |

| pKa (of conjugate acid) | 10.2 | [1] |

Historical Applications

The utility of N,N-dimethylpropylamine in the chemical industry has historically been concentrated in two primary areas: as a catalyst for polyurethane and phenolic resins, and as a chemical intermediate.

Catalyst in the Foundry "Cold Box" Process

One of the most significant historical industrial applications of N,N-dimethylpropylamine was as a gaseous catalyst in the "Cold Box" process for producing sand cores in foundries.[4] This process, which gained prominence in the latter half of the 20th century, involves binding sand with a two-part polyurethane resin system, which is then rapidly cured by a tertiary amine catalyst.[4]

Historically, tertiary amines such as triethylamine (B128534) (TEA) and dimethylethylamine (DMEA) were the catalysts of choice. However, these compounds are associated with a strong, unpleasant, and pervasive ammonia-like odor.[4] N,N-dimethylpropylamine emerged as a viable alternative due to its significantly less offensive odor, which improved the working environment in foundries.[4]

The catalytic activity of N,N-dimethylpropylamine in curing phenol (B47542) formaldehyde (B43269) and polyisocyanate resins is comparable to that of DMEA, despite its higher molecular weight (87 g/mol for N,N-dimethylpropylamine vs. 73 g/mol for DMEA).[4] A lower molecular weight is generally preferred for gaseous catalysts as it facilitates faster diffusion through the sand mold.[4] However, the improved organoleptic properties of N,N-dimethylpropylamine provided a strong incentive for its adoption.[4]

The general workflow for the Cold Box process using a tertiary amine catalyst is as follows:

-

Sand Preparation: Foundry sand is mixed with a two-component binder system, typically consisting of a phenolic resin (Part I) and a polyisocyanate (Part II).

-

Core Blowing: The resin-coated sand mixture is blown into a core box, which is a mold for the desired sand core shape.

-

Catalyst Gassing: A gaseous mixture of the tertiary amine catalyst (e.g., N,N-dimethylpropylamine) and an inert carrier gas (such as nitrogen or carbon dioxide) is passed through the core box.

-

Curing: The amine catalyst triggers a rapid polymerization of the resin binder, hardening the sand core. The curing time is typically very short, often on the order of seconds.

-

Purging: Air is blown through the core box to remove any residual catalyst.

-

Core Ejection: The cured sand core is ejected from the core box.

Intermediate in Pharmaceutical Synthesis

N,N-dimethylpropylamine and its derivatives have historically been employed as intermediates in the synthesis of various pharmaceutical compounds.[5] A notable example is the use of 3-chloro-N,N-dimethylpropylamine, a chlorinated derivative of N,N-dimethylpropylamine, in the synthesis of Chlorpromazine.[5][6] Chlorpromazine is an antipsychotic medication that was first synthesized in the 1950s and became a cornerstone in the treatment of schizophrenia and other psychotic disorders.[7]

The synthesis of Chlorpromazine involves the N-alkylation of 2-chlorophenothiazine (B30676) with 3-chloro-N,N-dimethylpropylamine.[6][8] The reaction is typically carried out in the presence of a strong base, such as sodamide, in a suitable solvent like toluene.[6]

Materials:

-

N,N-dimethylallylamine

-

Non-polar organic solvent (e.g., carbon tetrachloride)

-

Dry hydrogen chloride gas

-

Dry chlorine gas

-

30% Sodium hydroxide (B78521) solution

-

0.1N Potassium permanganate (B83412) solution

Procedure:

-

A solution of N,N-dimethylallylamine in a non-polar organic solvent is prepared in a reaction vessel.

-

The solution is cooled to a low temperature (e.g., 0 °C).

-

Dry hydrogen chloride gas is passed through the cooled solution until the reaction mixture reaches a pH of 2, indicating the formation of the hydrochloride salt.

-

Dry chlorine gas is then introduced into the reaction mixture while maintaining a low temperature. The addition of chlorine is continued until the solution retains a light yellow color and does not decolorize a 0.1N potassium permanganate solution, indicating the completion of the chlorination.

-

The reaction mixture is then neutralized with a 30% sodium hydroxide solution to a pH greater than 9.

-

The organic layer containing the 2,3-dichloro-N,N-dimethylpropylamine is separated.

Quantitative Data:

A reference example in the patent describes a yield of 67.9% for 2,3-dichloro-N,N-dimethylpropylamine with a purity of 75.1%.[9]

Synthesis of Quaternary Ammonium (B1175870) Compounds

N,N-dimethylpropylamine, as a tertiary amine, can be quaternized by reaction with alkyl halides to form quaternary ammonium salts. These salts have a wide range of historical and current applications, including as surfactants, phase-transfer catalysts, and antimicrobial agents. The quaternization reaction is a fundamental transformation in organic chemistry.

A general historical method for the quaternization of tertiary amines like N,N-dimethylpropylamine involves reacting the amine with an alkyl halide, such as benzyl (B1604629) chloride, in a suitable solvent.[10]

General Experimental Protocol for Quaternization:

Materials:

-

N,N-dimethylpropylamine

-

Alkyl halide (e.g., benzyl chloride)

-

Solvent (e.g., acetone, butanone, or dimethylformamide)

Procedure:

-

N,N-dimethylpropylamine is dissolved in the chosen solvent in a reaction flask.

-

The alkyl halide is added to the solution. The reaction can be carried out at room temperature or with heating to accelerate the rate.

-

The reaction mixture is stirred for a period of time, which can range from hours to days, depending on the reactivity of the substrates and the reaction temperature.

-

The quaternary ammonium salt product, often being a solid, may precipitate from the solution.

-

The product is isolated by filtration and can be purified by recrystallization.

Quantitative Data:

Conclusion

Historically, N,N-dimethylpropylamine has played a niche but important role in industrial and synthetic chemistry. Its application as a less odorous and effective catalyst in the foundry "Cold Box" process highlights its value in improving industrial working conditions. Furthermore, its utility as a precursor in the synthesis of significant pharmaceuticals like Chlorpromazine underscores its contribution to the development of medicinal chemistry. The fundamental reactions involving N,N-dimethylpropylamine, such as its quaternization, demonstrate its role as a versatile tertiary amine in organic synthesis. This guide provides a technical overview of these historical applications, offering valuable insights for chemists and researchers interested in the evolution of industrial and synthetic methodologies.

References

- 1. N,N-Dimethylpropylamine | C5H13N | CID 61236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N,N-Dimethyl-1-propanamine [webbook.nist.gov]

- 4. EP0932596B1 - Process for producing dimethylpropylamine - Google Patents [patents.google.com]

- 5. Cas 109-54-6,3-Chloro-1-(N,N-dimethyl)propylamine | lookchem [lookchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102617509A - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]

- 9. sciencegate.app [sciencegate.app]

- 10. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Dimethylpropylamine: A Technical Guide for Novel Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The tertiary amine scaffold, particularly the dimethylamine (B145610) moiety, is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs.[1][2] This technical guide explores the untapped research potential of a specific tertiary amine, dimethylpropylamine (DMPA), and its derivatives as a foundation for the development of novel therapeutic agents. While dedicated research on simple DMPA derivatives is an emerging field, the known biological activities of structurally related compounds suggest promising avenues for investigation, primarily in the realms of antimicrobial and anticancer applications. This document provides a framework for initiating research in this area, detailing potential therapeutic applications, key experimental protocols, and a roadmap for future investigations.

Potential Therapeutic Research Areas

The structural motif of a tertiary amine, such as that in this compound, imparts physicochemical properties that are advantageous for drug design, including improved solubility and the ability to interact with biological targets.[2] Based on the activities of related dimethylalkylamines and other tertiary amine-containing compounds, two primary areas of research for DMPA derivatives stand out:

Antimicrobial Agents

Tertiary amine-containing compounds have demonstrated significant antimicrobial properties.[3] The proposed mechanism of action often involves the disruption of the bacterial cell membrane. The cationic nature of the protonated amine can lead to electrostatic interactions with the negatively charged components of the bacterial cell wall, leading to increased membrane permeability and cell lysis.[4]

Potential Research Directions:

-

Broad-Spectrum Activity: Synthesis and screening of a library of DMPA derivatives against a panel of gram-positive and gram-negative bacteria, as well as fungal pathogens.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Elucidating the relationship between the structural modifications of DMPA derivatives and their antimicrobial potency to guide the design of more effective compounds.[5][6][7]

-

Mechanism of Action Studies: Investigating the precise mechanism by which active DMPA derivatives exert their antimicrobial effects, including membrane permeabilization assays and studies on the inhibition of essential cellular processes.

Anticancer Agents

The dimethylamine scaffold is a recurring feature in a number of anticancer drugs.[1][2] The mechanisms by which such compounds exert their cytotoxic effects are diverse and can include the disruption of microtubule dynamics, inhibition of topoisomerase, and interference with key signaling pathways involved in cell proliferation and survival.[8][9]

Potential Research Directions:

-

Cytotoxicity Screening: Evaluating the cytotoxic activity of novel DMPA derivatives against a panel of human cancer cell lines to identify compounds with potent and selective anticancer effects.

-

Target Identification and Pathway Analysis: For promising "hit" compounds, identifying the specific molecular target(s) and elucidating the signaling pathways that are modulated to induce cancer cell death.[10][11][12]

-

In Vivo Efficacy Studies: Assessing the anti-tumor efficacy of lead DMPA derivatives in preclinical animal models to determine their therapeutic potential.[13][14][15]

Quantitative Data on Related Compounds

The following tables summarize the in vitro activity of various compounds containing tertiary amine functionalities, illustrating the potential for this chemical class. It is important to note that these are not all direct derivatives of this compound but serve as examples of the bioactivity of related structures.

Table 1: In Vitro Anticancer Activity of Selected Amine-Containing Compounds

| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyrimidine derivative (3a) | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [16] |

| Imamine-1,3,5-triazine derivative (4f) | MDA-MB-231 (Breast Cancer) | 6.25 | [17] |

| Imamine-1,3,5-triazine derivative (4k) | MDA-MB-231 (Breast Cancer) | 8.18 | [17] |

| Thienopyrimidine derivative (2) | MCF-7 (Breast Cancer) | 0.013 | [18] |

| Thienopyrimidine derivative (3) | MCF-7 (Breast Cancer) | 0.023 | [18] |

| Pyrimidine derivative (2a) | Various (Glioblastoma, Breast, Oral, Colon) | 4 - 8 | [2] |